[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound that belongs to the class of terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its intricate structure, which includes multiple rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves several steps:
Formation of the core structure: This involves the cyclization of isoprene units to form the core cyclopenta[a]phenanthrene structure.
Functional group modifications: Introduction of hydroxyl, methyl, and acetate groups through various organic reactions such as hydroxylation, methylation, and esterification.
Final assembly: Combining the modified core structure with the hepta-1,6-dien-2-yl side chain.
Industrial Production Methods
Industrial production of such complex compounds often involves biotechnological methods, including the use of genetically engineered microorganisms to produce the desired compound through fermentation processes. These methods are preferred due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Various substitution reactions can occur, especially at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acyl chlorides, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, it may be investigated for its role in natural processes and its potential as a bioactive compound.
Medicine
In medicine, similar compounds are often explored for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, terpenoids are used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A sterol with a similar cyclopenta[a]phenanthrene core structure.
Beta-carotene: A terpenoid with a similar isoprene-derived structure.
Uniqueness
The uniqueness of [17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate lies in its specific functional groups and side chains, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H52O3 |
---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3 |
InChI Key |
JQZGFSMFYISVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Origin of Product |
United States |
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